molecular formula C19H13FN4 B286196 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Katalognummer B286196
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: JJDLOQIHVUFKKT-AUWJEWJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as FABP5 inhibitor due to its ability to inhibit fatty acid binding protein 5 (FABP5). FABP5 is a protein that plays a crucial role in lipid metabolism, inflammation, and cancer progression. Therefore, FABP5 inhibitors have been investigated as potential therapeutic agents for various diseases.

Wirkmechanismus

The mechanism of action of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves the inhibition of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a protein that binds to fatty acids and plays a crucial role in their transport and metabolism. Inhibition of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile leads to a decrease in the uptake and utilization of fatty acids by cancer cells, resulting in decreased proliferation and growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been shown to have beneficial effects on lipid metabolism and inflammation. It has been shown to decrease lipid accumulation in adipocytes and improve insulin sensitivity in obese mice. Additionally, it has been shown to decrease inflammation in macrophages and improve liver function in mice with nonalcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is its specificity for 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. This allows for targeted inhibition of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile without affecting other proteins involved in lipid metabolism. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. One direction is to investigate its potential as a treatment for other diseases such as atherosclerosis and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the development of more soluble analogs of this compound could improve its usability in certain experiments.

Synthesemethoden

The synthesis of 2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves a multistep process. The initial step involves the condensation of 3-fluorobenzaldehyde and 2,4-pentanedione to form 3-fluoro-4-hydroxy-5-methylbenzaldehyde. This intermediate is then reacted with malononitrile and ammonium acetate to form the final product.

Wissenschaftliche Forschungsanwendungen

2-amino-5-(3-fluorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been investigated as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.

Eigenschaften

Molekularformel

C19H13FN4

Molekulargewicht

316.3 g/mol

IUPAC-Name

(5Z)-2-amino-5-[(3-fluorophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C19H13FN4/c1-10-14(7-12-4-3-5-13(20)6-12)17-11(2)16(9-22)19(23)24-18(17)15(10)8-21/h3-7H,1-2H3,(H2,23,24)/b14-7-

InChI-Schlüssel

JJDLOQIHVUFKKT-AUWJEWJLSA-N

Isomerische SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=CC=C3)F)C(=C(C(=N2)N)C#N)C)C#N

SMILES

CC1=C(C2=C(C1=CC3=CC(=CC=C3)F)C(=C(C(=N2)N)C#N)C)C#N

Kanonische SMILES

CC1=C(C2=C(C1=CC3=CC(=CC=C3)F)C(=C(C(=N2)N)C#N)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.